molecular formula C21H21NO6 B1390412 Fmoc-alpha-methyl-DL-glutamic acid CAS No. 1219372-49-2

Fmoc-alpha-methyl-DL-glutamic acid

Cat. No.: B1390412
CAS No.: 1219372-49-2
M. Wt: 383.4 g/mol
InChI Key: YORGKHGDLMQZGF-UHFFFAOYSA-N
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Description

Fmoc-alpha-methyl-DL-glutamic acid is a useful research compound. Its molecular formula is C21H21NO6 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-alpha-methyl-DL-glutamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-alpha-methyl-DL-glutamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-21(19(25)26,11-10-18(23)24)22-20(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,27)(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORGKHGDLMQZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fmoc-alpha-methyl-DL-glutamic acid synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis and Characterization of Fmoc-


-methyl-DL-glutamic acid 

Executive Summary

Fmoc-


-methyl-DL-glutamic acid  is a critical non-proteinogenic amino acid building block used in peptidomimetics to engineer proteolytic resistance and conformational stability into therapeutic peptides. The introduction of the 

-methyl group at the chiral center restricts the rotation of the

and

torsion angles, favoring helical conformations (specifically

-helix or

-helix promotion) and sterically blocking access to proteases.

This guide details a robust, scalable synthesis of the racemic core scaffold followed by N-terminal Fmoc protection. It prioritizes the Bucherer-Bergs pathway for the construction of the sterically hindered carbon skeleton due to its atom economy and operational simplicity compared to enolate alkylation strategies.

Strategic Rationale & Mechanism

Why -Methylation?
  • Metabolic Stability: The quaternary

    
    -carbon eliminates the acidic 
    
    
    
    -proton, preventing racemization and rendering the adjacent peptide bond highly resistant to proteolytic cleavage.
  • Conformational Constraint: Similar to

    
    -aminoisobutyric acid (AIB), the gem-dimethyl-like effect (methyl vs. side chain) restricts the conformational space, stabilizing secondary structures which can enhance receptor binding affinity.
    
Synthetic Strategy Selection

While asymmetric alkylation of Schiff bases (O'Donnell method) is popular for enantiopure synthesis, the Bucherer-Bergs reaction on Ethyl Levulinate is superior for generating DL-glutamic acid analogues efficiently.

  • Starting Material: Ethyl Levulinate provides the pre-formed

    
    -carboxyl chain and the methyl ketone handle.
    
  • Transformation: The ketone is converted to a hydantoin, which is the thermodynamic product, ensuring high yield.

  • Hydrolysis: Global hydrolysis yields the free racemic amino acid ready for protection.

Experimental Protocols

Phase 1: Synthesis of the Core Scaffold ( -methyl-DL-glutamic acid)

Reaction Scheme:

  • Hydantoin Formation: Ethyl Levulinate +

    
     + KCN 
    
    
    
    Hydantoin intermediate.
  • Hydrolysis: Hydantoin

    
    
    
    
    
    -methyl-DL-glutamic acid.

Step-by-Step Protocol:

  • Reagents:

    • Ethyl Levulinate (1.0 eq)

    • Potassium Cyanide (KCN) (1.2 eq) [DANGER: CYANIDE]

    • Ammonium Carbonate (3.0 eq)

    • Solvent: Ethanol/Water (1:1 v/v)

  • Procedure:

    • Dissolution: In a round-bottom flask equipped with a reflux condenser and a trap for ammonia/HCN, dissolve ammonium carbonate and KCN in water. Add ethyl levulinate and ethanol.

    • Cyclization: Heat the mixture to 55–60°C for 24 hours. The solution will turn yellow/orange. The hydantoin forms at the ketone position.

    • Isolation: Concentrate the mixture under reduced pressure to remove ethanol and ammonia. Acidify carefully with concentrated HCl (in a fume hood) to precipitate the hydantoin derivative (5-methyl-5-(2-carboxyethyl)hydantoin). Filter and wash with cold water.

    • Global Hydrolysis: Suspend the hydantoin in 3M NaOH (excess, ~5 eq). Reflux at 100°C for 48 hours. This opens the hydantoin ring and hydrolyzes the ethyl ester.

    • Neutralization: Cool to room temperature. Adjust pH to ~3.2 (isoelectric point) using HCl. The product,

      
      -methyl-DL-glutamic acid, will crystallize/precipitate.
      
    • Purification: Recrystallize from Water/Ethanol.

Yield Expectation: 60–75% overall.

Phase 2: Fmoc Protection

Protecting the


-amine of an 

-disubstituted amino acid is kinetically slower due to steric hindrance. The Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) method is preferred over Fmoc-Cl to minimize dipeptide formation and side reactions.

Step-by-Step Protocol:

  • Reagents:

    • 
      -methyl-DL-glutamic acid (1.0 eq)
      
    • Fmoc-OSu (1.1 eq)

    • Sodium Carbonate (

      
      ) (2.0 eq)
      
    • Solvent: Water/Dioxane (1:1 v/v) or Water/Acetone.

  • Procedure:

    • Solubilization: Dissolve the amino acid and

      
       in water. Ensure pH is ~9.0–9.5.
      
    • Addition: Dissolve Fmoc-OSu in Dioxane (or Acetone). Add this solution dropwise to the aqueous amino acid solution over 30 minutes at 0°C .

    • Reaction: Allow the mixture to warm to room temperature (RT). Stir vigorously for 12–16 hours . Note: Standard amino acids take 2-4 hours;

      
      -methyl variants require overnight stirring due to sterics.
      
    • Work-up:

      • Dilute with water. Wash with Diethyl Ether (

        
        ) to remove unreacted Fmoc-OSu and byproducts (fulvene).
        
      • Acidify the aqueous phase carefully with 1M HCl to pH ~2.0 while cooling on ice. The Fmoc-amino acid will precipitate as a white solid.

      • Extract with Ethyl Acetate (

        
        ) if precipitation is oily. Wash organic layer with brine, dry over 
        
        
        
        , and evaporate.
    • Purification: Recrystallize from Ethyl Acetate/Hexane.

Critical Control Point: Monitor pH during reaction. If it drops below 8.5, add more base. The hindered amine is less nucleophilic; maintaining the deprotonated state is crucial.

Visualization of Workflow

SynthesisWorkflow Start Ethyl Levulinate (Ketone Precursor) Step1 Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Start->Step1 Cyclization Inter1 Hydantoin Intermediate Step1->Inter1 Yields Step2 Alkaline Hydrolysis (NaOH, Reflux) Inter1->Step2 Ring Opening Core alpha-Methyl-DL-Glu (Free Amino Acid) Step2->Core Deprotection Step3 Fmoc Protection (Fmoc-OSu, Na2CO3) Core->Step3 N-protection Final Fmoc-alpha-Me-DL-Glu-OH (Final Product) Step3->Final Purification

Caption: Synthetic pathway from Ethyl Levulinate to Fmoc-


-methyl-DL-glutamic acid via the Hydantoin intermediate.

Characterization & Quality Control

A self-validating system requires confirming structure, purity, and absence of free amine.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (DMSO-d
    
    
    
    ):
    • Key Diagnostic: Disappearance of the

      
      -proton signal (typically ~3.5–4.0 ppm in standard Glu).
      
    • 
      -Methyl Group:  Strong singlet at ~1.3–1.5 ppm  (3H).
      
    • Fmoc Signals: Aromatic multiplet (7.3–7.9 ppm, 8H), methylene doublet (~4.3 ppm), methine triplet (~4.2 ppm).

    • Side Chain:

      
      -CH
      
      
      
      and
      
      
      -CH
      
      
      multiplets (1.8–2.4 ppm).
  • 
    C NMR: 
    
    • Quaternary Carbon: Distinct peak at ~60 ppm (shifted downfield compared to CH of Glu).

    • Carbonyls: Three peaks (Fmoc-CO,

      
      -COOH, 
      
      
      
      -COOH).
HPLC Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Gradient: 5% to 95% Acetonitrile in Water (0.1% TFA).

  • Detection: UV at 254 nm (Fmoc absorption) and 214 nm (peptide bond).

  • Purity Criteria: >98% area under the curve.

  • Impurity Check: Free Fmoc-OSu elutes later; Free amino acid elutes at the void volume.

Mass Spectrometry (ESI-MS)
  • Mode: Negative Ion Mode (due to dicarboxylic acid).

  • Expected Mass:

    • MW of

      
      -Me-Glu: 161.16  g/mol .
      
    • MW of Fmoc group addition: +222.24.

    • Total MW: 383.4 g/mol .

    • Observed [M-H]

      
      : 382.4 m/z .
      

Technical Data Summary

PropertySpecificationNotes
Molecular Formula

Molecular Weight 383.39 g/mol
Appearance White crystalline powder
Solubility DMSO, DMF, MeOHPoor solubility in water/DCM
Melting Point 185–190°C (dec)Depends on solvent of crystallization
TLC (

)
~0.4System: CHCl

/MeOH/AcOH (85:10:5)

Troubleshooting & Optimization

  • Issue: Low Yield in Fmoc Protection.

    • Cause: Steric hindrance of the

      
      -methyl group prevents nucleophilic attack.
      
    • Solution: Use Fmoc-OSu with ultrasonic agitation for the first hour. Alternatively, use BSA (N,O-Bis(trimethylsilyl)acetamide) to form the transient silyl ester/amine, increasing solubility in organic solvents before adding Fmoc-Cl (Silylation method).

  • Issue: Aggregation during SPPS.

    • Insight:

      
      -methyl amino acids are difficult to couple to and onto due to sterics.[1]
      
    • Protocol Adjustment: When using this building block in peptide synthesis, use stronger activators like HATU/HOAt instead of HBTU. Double coupling (2 x 2 hrs) is mandatory.

References

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (I. Mitteil). Journal für Praktische Chemie.

  • O'Donnell, M. J., et al. (1989). The synthesis of amino acid derivatives via the phase-transfer-catalyzed alkylation of Schiff base esters. Journal of the American Chemical Society.[2]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[3] International Journal of Peptide and Protein Research.

  • Isidro-Llobet, A., et al. (2009).[4] Amino Acid-Protecting Groups.[3][5][6][7][8][9][10][11][12] Chemical Reviews.

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing AIB residues. Biochemistry.[12][13]

Sources

Fmoc-alpha-methyl-DL-glutamic Acid: Physicochemical Profile and SPPS Integration Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fmoc-alpha-methyl-DL-glutamic acid molecular weight Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads

Executive Summary

Fmoc-alpha-methyl-DL-glutamic acid is a specialized, non-proteinogenic amino acid derivative used to introduce conformational constraints and proteolytic resistance into peptide backbones. Its defining structural feature—the replacement of the alpha-hydrogen with a methyl group—creates a quaternary carbon center that significantly alters both its physicochemical behavior and its reactivity during Solid-Phase Peptide Synthesis (SPPS).

This guide provides a definitive technical analysis of its molecular weight for mass spectrometry characterization, solubility parameters, and optimized coupling protocols to overcome the significant steric hindrance inherent to alpha,alpha-disubstituted amino acids.

Physicochemical Identity & Molecular Weight

Accurate molecular weight determination is the cornerstone of peptide characterization. For Fmoc-alpha-methyl-DL-glutamic acid, the introduction of the alpha-methyl group results in a mass shift of +14.02 Da relative to standard Fmoc-Glutamic acid.

Core Specifications
PropertyDataNotes
Chemical Name Fmoc-alpha-methyl-DL-glutamic acidRacemic mixture (50:50 enantiomers)
CAS Number 1219372-49-2Distinct from Fmoc-Glu-OMe (ester isomer)
Molecular Formula C₂₁H₂₁NO₆
Molecular Weight 383.40 g/mol Average Mass (for stoichiometry)
Monoisotopic Mass 383.1369 Da For High-Res Mass Spec (HRMS)
Exact Mass Shift +14.0157 DaRelative to Fmoc-Glu(OH)-OH (369.12)
Structural Logic

The "alpha-methyl" designation indicates methylation at the alpha-carbon (Cα), creating a tetrasubstituted center.

  • Standard Glu: Cα is bonded to H, N, COOH, and Side Chain.

  • Alpha-Methyl Glu: Cα is bonded to CH₃ , N, COOH, and Side Chain.

Critical Distinction: Do not confuse this compound with Fmoc-Glutamic acid alpha-methyl ester (Fmoc-Glu-OMe), which shares the same formula (C₂₁H₂₁NO₆) and similar MW (~383.4) but has completely different reactivity. The ester is a C-terminal protected building block; the alpha-methyl acid is a backbone modifier.

Strategic Applications in Drug Design

Why utilize a building block that is difficult to synthesize and couple? The alpha-methyl group confers two primary pharmacological advantages:

  • Conformational Restriction: The steric bulk of the alpha-methyl group restricts the rotation angles (

    
     and 
    
    
    
    ) of the peptide backbone. This strongly promotes helical folding (specifically
    
    
    -helix or
    
    
    -helix formation), stabilizing the bioactive conformation of the peptide.
  • Proteolytic Stability: The absence of an alpha-hydrogen eliminates the primary mechanism used by many proteases to cleave peptide bonds. This significantly extends the plasma half-life of therapeutic peptides.

Optimized SPPS Protocol

The quaternary alpha-carbon creates severe steric hindrance. Standard coupling protocols (e.g., DIC/HOBt for 1 hour) will fail, resulting in deletion sequences. The following protocol is self-validating and designed for high-difficulty couplings.

Solubility & Handling
  • Solvent: DMF (N,N-dimethylformamide) or NMP (N-methyl-2-pyrrolidone).[1][2]

  • Concentration: 0.2 M is recommended.

  • Dissolution: May require sonication or mild heating (40°C) due to the hydrophobic Fmoc and methyl groups promoting aggregation.

Coupling Workflow (The "Power" Protocol)

This workflow utilizes HATU/HOAt , the gold standard for sterically hindered couplings.

Step-by-Step Methodology:

  • Resin Preparation: Swell resin in DMF for 30 minutes.

  • Activation (In Vial):

    • Weigh 4.0 equivalents of Fmoc-alpha-methyl-DL-glutamic acid.

    • Add 3.9 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Add 4.0 equivalents of HOAt (1-Hydroxy-7-azabenzotriazole) to suppress racemization (though less critical for alpha-methyls, it improves kinetics).

    • Dissolve in DMF.[3][4][5]

    • Add 8.0 equivalents of DIEA (Diisopropylethylamine).

    • Allow pre-activation for exactly 60 seconds. (Do not exceed 2 mins to avoid guanidinium side reactions).

  • Coupling:

    • Add activated solution to resin.[5]

    • Time: 2 to 4 hours at Room Temperature OR 1 hour at 50°C (Microwave).

    • Note: The alpha-methyl group protects the Cα from racemization, allowing for more aggressive heating than standard Cys or His residues.

  • Monitoring (Self-Validation):

    • Perform a Chloranil Test (more sensitive for secondary amines) or standard Kaiser test.

    • If positive: Re-couple using PyAOP (Phosphonium salt) and DIEA.

  • Capping: Acetylate unreacted amines with Ac₂O/DIEA/DMF to prevent deletion sequences.

Coupling the Next Amino Acid

The steric bulk of the alpha-methyl group also hinders the nucleophilicity of the amine after Fmoc removal.

  • Deprotection: Standard 20% Piperidine in DMF (2 x 10 min).

  • Next Coupling: Use the same high-power conditions (HATU/HOAt) for the subsequent amino acid to force the reaction onto the hindered alpha-methyl amine.

Visualizing the Steric Challenge

The following diagram illustrates the steric bottleneck and the required chemical intervention.

SPPS_Workflow cluster_0 Steric Bottleneck Analysis Start Resin-Bound Peptide (N-Terminus) Challenge STERIC HINDRANCE (Tetrasubstituted C-alpha) Start->Challenge Target for Coupling InputAA Fmoc-alpha-methyl-Glu (Quaternary Carbon) InputAA->Challenge Standard Standard Coupling (DIC/HOBt) Challenge->Standard Low Yield / Deletion Advanced Advanced Activation (HATU/HOAt + Heat) Challenge->Advanced High Yield Product Coupled Alpha-Methyl Residue Advanced->Product Successful Bond NextStep Next AA Coupling (Requires High Potency) Product->NextStep Deprotection

Caption: Logic flow demonstrating the necessity of HATU/HOAt activation to overcome the steric barrier of the quaternary alpha-carbon.

Mass Spectrometry Verification

Because Fmoc-alpha-methyl-DL-glutamic acid is a racemic mixture, peptides synthesized with it will exist as diastereomers (unless the peptide is achiral).

  • HPLC Profile: Expect doublets for every peptide species containing one residue of the DL-amino acid. These diastereomers often separate on C18 columns.

  • MS Identification:

    • Calculate the theoretical mass of the standard peptide (with L-Glu).

    • Add 14.0157 Da to the theoretical monoisotopic mass.

    • Example: If the standard peptide [M+H]+ is 1000.00, the alpha-methyl analog will be 1014.02 .

    • Validation: If you see a mass of +14, you have successfully incorporated the alpha-methyl derivative. If you see +0, you likely coupled standard Glutamic acid (contamination risk).

References

  • AnaSpec . Fmoc-alpha-methyl-DL-glutamic acid Product Sheet. Retrieved from (Verified CAS 1219372-49-2).

  • Teixidó, M., et al. (2005) . Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. Link (Detailed discussion on steric hindrance and HATU/HOAt usage).

  • Wenschuh, H., et al. (1995) . Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc chemistry. Journal of Organic Chemistry. (Foundation for coupling alpha,alpha-disubstituted amino acids).[6][7]

  • PubChem . Compound Summary for C21H21NO6. National Library of Medicine. Link (Verification of Formula and Molecular Weight).

Sources

A Comprehensive Technical Guide to the Solubility and Application of Fmoc-α-methyl-DL-glutamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of Fmoc-α-methyl-DL-glutamic acid, a non-proteinogenic amino acid derivative crucial for the synthesis of modified peptides with enhanced conformational stability and proteolytic resistance. While quantitative solubility data for this specific racemic, α-methylated derivative is not extensively documented in publicly available literature, this guide offers a foundational understanding of its expected solubility characteristics based on the physicochemical properties of analogous Fmoc-protected amino acids. We present a detailed, field-proven experimental protocol for the precise determination of its solubility in various organic solvents commonly employed in solid-phase peptide synthesis (SPPS). Furthermore, this document outlines the strategic incorporation of Fmoc-α-methyl-DL-glutamic acid into peptide sequences, addressing the unique considerations and potential challenges arising from its stereochemistry and steric hindrance. This guide is intended for researchers, chemists, and professionals in drug development and peptide science, providing both theoretical insights and practical methodologies to effectively utilize this specialized building block.

Introduction: The Significance of α-Methylated Amino Acids in Peptide Science

The introduction of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. α-Methylation, the substitution of the α-hydrogen with a methyl group, imparts significant conformational constraints on the peptide backbone. This structural rigidity can lead to a variety of desirable attributes, including:

  • Enhanced Proteolytic Stability: The steric hindrance provided by the α-methyl group can prevent or slow enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide-based therapeutics.

  • Receptor Binding and Selectivity: By locking the peptide into a specific conformation, α-methylation can enhance its binding affinity and selectivity for its target receptor.

  • Induction of Specific Secondary Structures: The constrained dihedral angles (φ and ψ) of α-methylated residues can promote the formation of stable secondary structures such as helices and turns.

Fmoc-α-methyl-DL-glutamic acid is a versatile building block for introducing these properties. The presence of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group makes it directly compatible with the widely used Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[1][] The DL-racemic nature of this particular derivative offers a tool for creating peptide libraries with diverse stereochemistries, or for applications where a specific stereoisomer is not required.

Physicochemical Properties and Solubility Profile

The solubility of Fmoc-protected amino acids is a critical parameter for successful and efficient peptide synthesis.[3] Poor solubility in the reaction solvent, typically N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), can lead to incomplete coupling reactions, resulting in deletion sequences and difficult purification of the final peptide.[3]

Expected Solubility Characteristics
  • Fmoc Group: The bulky, aromatic Fmoc group generally enhances the solubility of amino acids in organic solvents compared to their unprotected counterparts.[1]

  • α-Methyl Group: The addition of a methyl group increases the lipophilicity of the molecule, which may slightly alter its solubility profile in polar aprotic solvents. Theoretical studies on N-methylation have shown an increase in both lipophilicity and aqueous solubility, suggesting that the impact of methylation can be complex.[5]

  • Glutamic Acid Side Chain: The carboxylic acid in the glutamic acid side chain provides a polar functional group. For SPPS, this side chain is typically protected (e.g., as a tert-butyl ester) to prevent side reactions, which in turn increases the overall hydrophobicity of the molecule.

  • Racemic Mixture: The use of a DL-racemic mixture can sometimes influence solubility compared to the individual enantiomers, though this effect is not always predictable.

Generally, Fmoc-amino acids exhibit good solubility in polar aprotic solvents like DMF, DMSO, and N-methyl-2-pyrrolidone (NMP).[6] It is anticipated that Fmoc-α-methyl-DL-glutamic acid will follow this trend. However, for critical applications requiring precise concentrations, experimental determination is strongly recommended.

Qualitative Solubility Data for Related Compounds

To provide a practical reference, the following table summarizes qualitative and quantitative solubility information for structurally related Fmoc-amino acids.

CompoundSolventSolubilityNotes
Fmoc-Thr-OH DMF"Excellent solubility"Qualitative description from a supplier.[3]
DMSO100 mg/mL (~251 mM)Ultrasonic assistance may be required.[3]
Fmoc-His(Fmoc)-OH DMSO~25 mg/mL (~41.7 mM)Requires sonication to dissolve.[7]
General Fmoc-Amino Acids PolarClean>0.4 MA greener alternative solvent showing high solubility for most Fmoc-amino acids.[8]

Experimental Protocol for Solubility Determination

The following protocol provides a robust method for accurately determining the solubility of Fmoc-α-methyl-DL-glutamic acid in a solvent of choice. This method utilizes High-Performance Liquid Chromatography (HPLC) for precise quantification.

Materials
  • Fmoc-α-methyl-DL-glutamic acid

  • High-purity solvent (e.g., DMF, DMSO)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Centrifuge

  • HPLC system with a UV detector (set to detect the Fmoc group, ~301 nm)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of Fmoc-α-methyl-DL-glutamic acid (e.g., 100 mg) into a series of vials.

    • Add a precise volume of the test solvent (e.g., 1.0 mL) to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[7]

  • Separation of Undissolved Solid:

    • Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.[3]

  • Sample Preparation for HPLC Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any microparticulates.

    • Dilute the filtered supernatant with a known volume of a suitable solvent (compatible with the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of Fmoc-α-methyl-DL-glutamic acid with known concentrations.

    • Inject the standard solutions into the HPLC to generate a calibration curve of peak area versus concentration.

    • Inject the diluted sample of the saturated solution into the HPLC.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in desired units (e.g., mg/mL or mol/L).

Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_calc Calculation prep1 Weigh excess Fmoc-α-methyl-DL-glutamic acid prep2 Add precise volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 Equilibrate sep1 Centrifuge to pellet undissolved solid equil1->sep1 Separate sep2 Filter supernatant sep1->sep2 sep3 Dilute for HPLC sep2->sep3 sep4 Analyze by HPLC sep3->sep4 calc1 Determine concentration from calibration curve sep4->calc1 Quantify calc2 Calculate original solubility calc1->calc2

Diagram 1: Experimental workflow for determining the solubility of Fmoc-α-methyl-DL-glutamic acid.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-α-methyl-DL-glutamic acid into a peptide sequence follows the standard Fmoc-SPPS workflow. However, the α-methyl group introduces steric hindrance that necessitates special considerations during the coupling step.

Standard SPPS Cycle

The iterative cycle of Fmoc-SPPS involves three key steps: Fmoc deprotection, washing, and coupling of the next Fmoc-amino acid.

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of a weak base, typically 20% piperidine in DMF.[6]

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling: The incoming Fmoc-α-methyl-DL-glutamic acid is activated and coupled to the newly liberated N-terminal amine of the peptide chain.

Coupling Protocol for Sterically Hindered Amino Acids

Due to the steric bulk of the α-methyl group, standard coupling conditions may result in low coupling efficiency. The following protocol is recommended for incorporating Fmoc-α-methyl-DL-glutamic acid.

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve Fmoc-α-methyl-DL-glutamic acid (3-5 equivalents relative to the resin loading) in DMF.

    • Add a high-potency coupling reagent such as HATU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy) dimethylamino-morpholino)) uronium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1 equivalent to the amino acid).[9]

    • Add a base, such as N,N-diisopropylethylamine (DIPEA) (2 equivalents to the amino acid), to the activation mixture.

    • Allow the pre-activation to proceed for several minutes.

  • Coupling to Resin:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for an extended period (e.g., 2-4 hours) to ensure complete coupling.[9]

  • Monitoring and Capping:

    • It is highly advisable to monitor the coupling reaction using a qualitative test such as the Kaiser test.

    • If the coupling is incomplete, a second coupling can be performed.

    • Any unreacted N-terminal amines should be "capped" using a reagent like acetic anhydride to prevent the formation of deletion sequences.

SPPS Workflow Diagram

G start Start with Resin-Bound Peptide (Fmoc-Protected) deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Wash with DMF deprotection->wash1 coupling 3. Couple Activated Fmoc-α-methyl-DL-glutamic acid (with HATU/DIPEA) wash1->coupling coupling->coupling Repeat coupling if necessary wash2 4. Wash with DMF coupling->wash2 end Elongated Peptide (Fmoc-Protected) wash2->end

Diagram 2: The iterative cycle of SPPS for incorporating Fmoc-α-methyl-DL-glutamic acid.

Conclusion

Fmoc-α-methyl-DL-glutamic acid is a valuable, albeit specialized, tool for peptide chemists seeking to introduce conformational constraints and enhance the stability of synthetic peptides. While a lack of published quantitative solubility data necessitates an empirical approach for optimization, the methodologies outlined in this guide provide a clear pathway for its successful characterization and implementation. By understanding the inherent steric challenges and employing robust coupling strategies, researchers can effectively leverage the unique properties of this α-methylated amino acid to advance the frontiers of peptide design and drug discovery. The protocols and workflows presented herein are designed to serve as a self-validating system, empowering scientists with the technical foundation needed to confidently incorporate Fmoc-α-methyl-DL-glutamic acid into their synthetic targets.

References

  • AAPPTec. (n.d.). Safety Data Sheet: Fmoc-Glu-OMe. Retrieved from [Link]

  • Anaspec. (n.d.). Fmoc-alpha-methyl-DL-glutamic acid - 1 g. Retrieved from [Link]

  • Flexbio System. (n.d.). Fmoc-a-methyl-DL-glutamic acid 1 g. Retrieved from [Link]

  • ResearchGate. (n.d.). Standard Fmoc solid‐phase peptide synthesis (Fmoc SPPS, A) and the... Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • ResearchGate. (2024, April). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: L-Glutamic acid 5-methyl ester. Retrieved from [Link]

  • RSC Publishing. (n.d.). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Anaspec. (2021, March 12). Safety Data Sheet (SDS). Retrieved from [Link]

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Fmoc-alpha-methyl-DL-glutamic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of Fmoc-α-methyl-DL-glutamic acid

Abstract

Fmoc-α-methyl-DL-glutamic acid is a specialized amino acid derivative crucial for the synthesis of peptides with enhanced enzymatic resistance and conformational rigidity. The integrity of this building block is paramount for the successful outcome of complex synthetic routes in peptide chemistry and drug development. This guide provides a comprehensive technical overview of the chemical stability, potential degradation pathways, and optimal storage and handling conditions for Fmoc-α-methyl-DL-glutamic acid. It further details validated analytical methodologies for assessing its purity and stability over time, ensuring researchers and drug development professionals can maintain the quality and reliability of this critical reagent.

Introduction: The Significance of Fmoc-α-methyl-DL-glutamic acid

In the field of solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acids is a critical determinant of synthesis efficiency, yield, and final product purity.[] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern orthogonal peptide synthesis strategies, prized for its stability under acidic conditions and its clean, mild removal using a weak base.[2][3][4]

The incorporation of an α-methyl group onto the amino acid backbone introduces a significant conformational constraint. This modification sterically hinders peptide bond rotation and protects the adjacent peptide linkage from enzymatic degradation by proteases. Consequently, peptides incorporating α-methyl amino acids often exhibit enhanced biological half-life and more defined secondary structures, making them valuable tools in drug design and structural biology.

Fmoc-α-methyl-DL-glutamic acid combines these features, offering a building block for creating peptides with unique properties. However, its chemical nature—a base-labile protecting group combined with a reactive side chain—necessitates a thorough understanding of its stability profile to prevent reagent degradation and ensure the integrity of the synthetic process.

Chemical Stability and Degradation Pathways

The stability of Fmoc-α-methyl-DL-glutamic acid is primarily dictated by the lability of the Fmoc protecting group. While the compound is a stable solid when stored correctly, it is susceptible to degradation through several pathways, particularly when exposed to adverse conditions.

Premature Fmoc Group Cleavage

The principal degradation route is the unintended, base-catalyzed removal of the Fmoc group. This occurs via a β-elimination mechanism.[]

Mechanism:

  • A base abstracts the acidic proton from the C9 position of the fluorenyl ring system.[5]

  • This generates a stabilized carbanion (an aromatic cyclopentadienyl anion).[5]

  • The carbanion intermediate rapidly undergoes elimination, releasing carbon dioxide and the highly reactive electrophile, dibenzofulvene (DBF).[5][6]

  • The desired free amine of α-methyl-DL-glutamic acid is liberated.

In a controlled synthesis, a secondary amine like piperidine is used as the deprotecting base, which also acts as a scavenger for the DBF byproduct, forming a stable adduct and preventing side reactions.[3][6] However, exposure to trace basic impurities (e.g., residual amines from synthesis, basic surfaces) during storage can initiate this degradation cascade, leading to a gradual loss of purity.

Furthermore, incomplete reaction during the initial synthesis of the Fmoc-amino acid can leave residual free amino acids.[7] These free amines can act as a base, promoting a slow, autocatalytic cleavage of the Fmoc group on neighboring molecules during long-term storage, thereby reducing the reagent's stability and shelf-life.[7][8]

Fmoc_Deprotection FmocAA Fmoc-NH-R Intermediate Fluorenyl Anion Intermediate FmocAA->Intermediate + Base FreeAmine H₂N-R (Free Amino Acid) Base Base (e.g., Piperidine) ProtonatedBase Base-H+ DBF Dibenzofulvene (DBF) Intermediate->DBF - CO₂ - H₂N-R DBF_Adduct DBF-Base Adduct DBF->DBF_Adduct + Base (Scavenger)

Caption: Mechanism of base-catalyzed Fmoc deprotection.

Factors Influencing Stability

Several environmental factors can accelerate the degradation of Fmoc-α-methyl-DL-glutamic acid:

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including the autocatalytic cleavage of the Fmoc group.

  • Humidity: Moisture can facilitate hydrolysis and may introduce dissolved impurities that can alter the local pH. Precursor reagents like Fmoc-Cl are known to be highly sensitive to moisture.[5]

  • Light: While not the primary cause of degradation for the Fmoc group itself, photolytic cleavage can be a concern for other protecting groups and linkers used in peptide synthesis. As a general best practice, protection from light is recommended.[9]

  • Chemical Impurities: The presence of acidic or basic impurities can significantly compromise the stability of the compound. For instance, traces of acetic acid can lead to chain termination during synthesis, while residual free amino acids can reduce shelf-life.[7][8]

Recommended Storage, Handling, and Purity Assessment

To preserve the chemical integrity of Fmoc-α-methyl-DL-glutamic acid, adherence to strict storage and handling protocols is essential.

Optimal Storage Conditions

The following conditions are recommended for maximizing the shelf-life and stability of the reagent.

ParameterRecommendationRationale
Temperature 2–8 °C [10][11] or -20 °C for long-term storage.Slows the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Minimizes exposure to atmospheric moisture and oxygen.
Moisture Store in a desiccated environment.[12]Prevents hydrolysis and moisture-facilitated degradation.
Light Protect from light using an amber vial or by storing in the dark.[9][12]Prevents potential photolytic side reactions.
Container Keep in a tightly sealed container.[13][14]Prevents contamination and exposure to atmospheric conditions.
Safe Handling Procedures

Proper handling is critical to prevent contamination and degradation upon use.

  • Equilibration: Before opening, allow the container to warm to room temperature to prevent moisture condensation onto the cold solid.

  • Environment: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of fine dust.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[14][15]

  • Dispensing: Use clean, dry spatulas and weighing instruments. Avoid cross-contamination.

  • Resealing: After dispensing, tightly reseal the container. If possible, purge the headspace with an inert gas before returning it to cold storage.

Analytical Purity Assessment

Regularly assessing the purity of the reagent is a self-validating practice, especially for older batches or when synthesis results are suboptimal. High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.[16][17]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Start Retrieve Reagent from Storage Equilibrate Equilibrate to Room Temperature Start->Equilibrate Weigh Accurately Weigh ~1 mg Equilibrate->Weigh Dissolve Dissolve in Acetonitrile or Mobile Phase A/B Weigh->Dissolve Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter Inject Inject onto RP-HPLC System Filter->Inject Separate Gradient Elution (e.g., C18 column) Inject->Separate Detect UV Detection (220, 265, 301 nm) Separate->Detect Integrate Integrate Chromatogram Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate Identify Identify Impurity Peaks (e.g., Free Amine, DBF) Calculate->Identify Decision Assess Fitness for Use Identify->Decision

Caption: Experimental workflow for HPLC-based purity assessment.

Experimental Protocol: Purity Analysis by RP-HPLC

This protocol provides a general method for determining the purity of Fmoc-α-methyl-DL-glutamic acid and detecting common degradation products.

Objective: To quantify the purity of the Fmoc-amino acid and identify potential impurities such as the corresponding free amino acid.

Materials:

  • Fmoc-α-methyl-DL-glutamic acid sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Volumetric flasks, pipettes, and vials

  • 0.22 µm syringe filter

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in Water.

    • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

    • Degas both mobile phases thoroughly before use.

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of Fmoc-α-methyl-DL-glutamic acid.

    • Dissolve the sample in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm, 265 nm, and 301 nm (The Fmoc group has a strong absorbance around 265 and 301 nm, while 220 nm is suitable for detecting the peptide backbone and other impurities).[17]

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      20.0 90
      25.0 90
      25.1 30

      | 30.0 | 30 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • The main peak corresponds to the intact Fmoc-α-methyl-DL-glutamic acid.

    • Potential earlier-eluting peaks may correspond to the more polar free amino acid (α-methyl-DL-glutamic acid).

    • Calculate the purity based on the relative area percentage of the main peak. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Conclusion

Fmoc-α-methyl-DL-glutamic acid is a robust reagent when managed with appropriate care. Its stability is intrinsically linked to the base-lability of the Fmoc group. By implementing stringent storage conditions—specifically refrigeration in a dry, dark, and inert environment—and employing careful handling techniques, researchers can significantly mitigate the risk of degradation. Routine analytical verification via HPLC serves as an essential quality control measure, ensuring the integrity of the starting material and ultimately contributing to the synthesis of high-quality, reliable peptides for advanced research and therapeutic development.

References

  • BenchChem. (2025). A Comparative Guide to Enantiomeric Purity Analysis of Fmoc-Amino Acids. Benchchem.com.
  • ChemPep Inc. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Chempep.com.
  • BenchChem. (n.d.). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Benchchem.com.
  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total-synthesis.com.
  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Genscript.com.
  • Wikipedia contributors. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
  • BOC Sciences. (n.d.).
  • Chem-Impex. (n.d.). Fmoc-L-glutamic acid α-methyl ester. Chemimpex.com.
  • Flexbio System. (n.d.). Fmoc-a-methyl-DL-glutamic acid 1 g. Flexbiosystem.com.
  • AAPPTec, LLC. (n.d.).
  • AnaSpec. (2021, March 12).
  • Royal Society of Chemistry. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Rsc.org.
  • AAPPTec, LLC. (n.d.).
  • Google Patents. (n.d.). CN109115899A - A kind of analysis method of Fmoc amino acid.
  • ChemPep. (n.d.). Overview of Fmoc Amino Acids. Chempep.com.
  • Sigma-Aldrich. (n.d.). Novabiochem® Fmoc-Amino Acids. Sigmaaldrich.com.
  • Merck. (n.d.). Enhanced specification Fmoc-amino acids - Novabiochem. Merckmillipore.com.
  • CEM Corporation. (2020, November). Safety Data Sheet Part Number: 600700 Fmoc-L-Ala-OH. Cem.com.
  • Fisher Scientific. (2025, December 26).
  • Carl ROTH. (n.d.). Safety Data Sheet: DL-Glutamic acid. Carlroth.com.

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A-Methylated Amino Acids in Peptide Design: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of α-methylated amino acids has emerged as a powerful tool in contemporary peptide design and drug discovery. This modification, involving the substitution of the α-hydrogen with a methyl group, imparts profound effects on the conformational and biophysical properties of peptides. This in-depth technical guide provides a comprehensive overview of the core principles, practical methodologies, and therapeutic applications of α-methylated amino acids. We will explore the causal relationships between α-methylation and its impact on secondary structure, proteolytic stability, and membrane permeability. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable modification to engineer next-generation peptide therapeutics with enhanced pharmacological profiles.

Introduction: The Rationale for α-Methylation in Peptide Therapeutics

Peptides offer a unique therapeutic modality, bridging the gap between small molecules and large biologics. Their high specificity and potency are often offset by inherent liabilities, primarily their susceptibility to proteolytic degradation and poor membrane permeability, which limit their oral bioavailability and in vivo half-life.[1] Chemical modifications of the peptide backbone are therefore crucial for overcoming these limitations.[2] Among these, α-methylation stands out as a minimalist yet highly effective strategy to enhance the drug-like properties of peptides.[3][4]

The introduction of a methyl group at the α-carbon (Cα) of an amino acid residue introduces significant steric hindrance, which fundamentally alters the peptide's conformational landscape and its susceptibility to enzymatic cleavage.[5][6] This guide will delve into the mechanistic underpinnings of these effects and provide practical insights into the design and synthesis of α-methylated peptides.

The Conformational Impact of α-Methylation: Engineering Secondary Structure

The substitution of the Cα-hydrogen with a larger methyl group directly constrains the allowable values of the backbone dihedral angles, phi (φ) and psi (ψ). This steric hindrance significantly restricts the conformational freedom of the peptide backbone, favoring specific secondary structures.[7][8]

Ramachandran Plot and Helical Propensity

The impact of α-methylation is best visualized through the Ramachandran plot. For a standard L-amino acid, a broad range of φ and ψ angles are energetically favorable. However, for an α-methylated amino acid, the sterically allowed regions are significantly reduced, primarily to the α-helical and 3(10)-helical regions.[7] This makes α-methylated amino acids potent helix inducers.[8] For instance, the incorporation of α-aminoisobutyric acid (Aib), the simplest α-methylated amino acid, is well-known to promote the formation of 3(10)-helices.[9]

Ramachandran_Effect Peptide_Backbone Peptide Backbone Alpha_Methyl_Group α-Methyl Group (Steric Hindrance) Peptide_Backbone->Alpha_Methyl_Group Introduction of Restricted_Rotation Restricted Rotation (φ and ψ angles) Alpha_Methyl_Group->Restricted_Rotation Causes Favored_Conformation Favored Conformation (e.g., Helical) Restricted_Rotation->Favored_Conformation Leads to

Caption: Impact of α-methylation on peptide backbone conformation.

"Conformational Editing" for Enhanced Binding Affinity

The ability to pre-organize a peptide into a specific bioactive conformation can significantly enhance its binding affinity to a target receptor. This concept, termed "conformational editing," leverages the structural constraints imposed by α-methylation to reduce the entropic penalty of binding.[7] By locking the peptide into a conformation that mimics its receptor-bound state, the loss of conformational freedom upon binding is minimized, leading to a more favorable Gibbs free energy of binding.[7]

Enhancing Proteolytic Stability: A Shield Against Degradation

One of the most significant advantages of incorporating α-methylated amino acids is the remarkable increase in resistance to enzymatic degradation.[10][11] This enhanced stability is a direct consequence of the steric shield provided by the α-methyl group.

Steric Hindrance of Protease Activity

Proteases recognize and cleave specific peptide bond sequences. The active site of a protease must accommodate the substrate peptide in a precise orientation for catalysis to occur. The bulky α-methyl group physically obstructs the approach of the protease to the scissile peptide bond, effectively preventing enzymatic cleavage.[6] This steric hindrance is a general mechanism, providing broad-spectrum resistance against various classes of proteases.

Proteolytic_Stability cluster_0 Native Peptide cluster_1 α-Methylated Peptide Native_Peptide Native Peptide Chain Protease Protease Native_Peptide->Protease Susceptible to Cleavage Proteolytic Cleavage Protease->Cleavage Leads to Methylated_Peptide α-Methylated Peptide Chain Blocked_Protease Protease (Blocked) Methylated_Peptide->Blocked_Protease Sterically Hinders Stability Enhanced Stability Blocked_Protease->Stability Results in

Caption: Mechanism of enhanced proteolytic stability by α-methylation.

Quantitative Assessment of Proteolytic Resistance

The proteolytic stability of α-methylated peptides can be quantitatively assessed using in vitro enzyme assays. A common experimental setup involves incubating the peptide with a specific protease (e.g., chymotrypsin, trypsin) or a complex biological fluid (e.g., human serum) and monitoring the disappearance of the intact peptide over time using High-Performance Liquid Chromatography (HPLC).

PeptideModificaitonProteaseHalf-life (hours)
Model Peptide ANoneChymotrypsin< 0.5
Model Peptide Aα-Methyl-PheChymotrypsin> 24
Model Peptide BNoneHuman Serum1.2
Model Peptide Bα-Methyl-LeuHuman Serum18.5

Table 1: Representative data illustrating the enhanced proteolytic stability of α-methylated peptides.

Synthesis of α-Methylated Peptides

The incorporation of α-methylated amino acids into peptides presents unique synthetic challenges, primarily due to the steric hindrance around the α-carbon.[6] However, with optimized protocols and reagents, their inclusion in solid-phase peptide synthesis (SPPS) is readily achievable.

Synthesis of α-Methylated Amino Acid Monomers

Optically pure α-methylated amino acids can be synthesized through various methods. A common approach involves the enantioselective alkylation of a chiral glycine enolate equivalent.[12] Alternatively, methods starting from natural amino acids have been developed, though these can be more complex.[12] Fortunately, a growing number of Fmoc- and Boc-protected α-methylated amino acids are commercially available, simplifying their use in SPPS.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The primary challenge in incorporating α-methylated amino acids during SPPS is the slower coupling kinetics due to the sterically hindered secondary amine. Standard coupling conditions may result in incomplete reactions and deletion sequences.

Optimized SPPS Protocol for α-Methylated Residues:

  • Resin and Linker Selection: Standard resins (e.g., Rink Amide, Wang) are suitable. The choice of linker depends on the desired C-terminal modification.[13]

  • Fmoc Deprotection: A standard solution of 20% piperidine in dimethylformamide (DMF) is typically effective.

  • Coupling: This is the critical step.

    • Coupling Reagents: Use of highly efficient coupling reagents is recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often superior to standard reagents like HBTU or DIC/HOBt.

    • Double Coupling: Performing the coupling reaction twice is a common strategy to ensure complete acylation.

    • Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate the coupling of sterically hindered amino acids.

  • Washing: Thorough washing between steps with DMF and dichloromethane (DCM) is crucial to remove excess reagents and byproducts.[13]

  • Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride can be performed.

  • Cleavage and Deprotection: A standard cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water) is used to cleave the peptide from the resin and remove side-chain protecting groups.[14]

  • Purification: The crude peptide is purified by reverse-phase HPLC.

SPPS_Workflow Start Start: Resin-bound Peptide Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing1 2. Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling 3. Coupling (Fmoc-α-Me-AA-OH, HATU/HCTU) Washing1->Coupling Washing2 4. Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for next residue Washing2->Repeat Repeat->Fmoc_Deprotection Yes Cleavage 5. Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage No Purification 6. Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final α-Methylated Peptide Purification->Final_Peptide

Caption: Optimized SPPS workflow for incorporating α-methylated amino acids.

Applications in Drug Discovery and Development

The unique properties conferred by α-methylation have been successfully exploited in the development of novel peptide-based therapeutics with improved pharmacokinetic profiles.

Enhancing Oral Bioavailability

A significant hurdle for peptide drugs is their poor oral bioavailability. α-Methylation can improve this by increasing metabolic stability in the gastrointestinal tract and enhancing membrane permeability.[10] The increased lipophilicity resulting from the methyl group and the reduction in hydrogen bond donors can facilitate passive diffusion across the intestinal epithelium.[6]

Case Study: Trofinetide

A notable example of a drug utilizing this modification is trofinetide, a treatment for Rett syndrome.[3][4] This molecule is an analog of the tripeptide Gly-Pro-Glu, where the central proline residue is α-methylated. This simple modification is key to its enhanced stability and efficacy.

Biophysical Characterization of α-Methylated Peptides

A thorough biophysical characterization is essential to understand the structural consequences of α-methylation.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. The introduction of α-methylated amino acids is expected to induce a more defined helical structure, which can be observed by characteristic changes in the CD spectrum, such as increased negative ellipticity at 208 and 222 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level structural information. For α-methylated peptides, NMR can be used to confirm the presence of the methyl group, determine the cis/trans isomerization state of the peptide bond, and solve the three-dimensional structure of the peptide in solution. The presence of cis and trans isomers can complicate NMR spectra, leading to two sets of signals for residues flanking the α-methylated amide bond.

Conclusion and Future Perspectives

α-Methylation of amino acids is a robust and versatile strategy in peptide design, offering a powerful means to overcome the inherent limitations of natural peptides. By imparting conformational rigidity and steric protection, this modification enhances proteolytic stability and can improve membrane permeability, key attributes for successful drug development. The continued development of synthetic methodologies and a deeper understanding of the structure-activity relationships of α-methylated peptides will undoubtedly fuel the discovery of next-generation peptide therapeutics with superior efficacy and drug-like properties.

References

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  • De Vleeschouwer, M., et al. (2019). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Antibiotics, 8(4), 187. [Link]

  • Inai, Y., & Ishida, Y. (2006). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. The Chemical Record, 6(4), 215-227. [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683-690. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(23), 16997–17041. [Link]

  • Hoffmann-La Roche. (2010).
  • Cheng, Y., et al. (2020). Molecular recognition of methylated amino acids and peptides by Pillar[15]MaxQ. Organic & Biomolecular Chemistry, 18(3), 446-450. [Link]

  • Haywood, T. W. J., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie (International ed. in English), 60(26), 14440–14444. [Link]

  • Gellerman, G., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]

Sources

The Fmoc Protecting Group in Solid-Phase Peptide Synthesis (SPPS): A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Evolution of Orthogonality

The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group by Louis Carpino in 1970 marked a paradigm shift in peptide chemistry. Unlike the earlier tert-butyloxycarbonyl (Boc) strategy, which relies on a "graduated acid lability" approach (TFA for temporary deprotection, HF for final cleavage), Fmoc chemistry introduced the concept of true orthogonality .[1]

In this system, the N-


 protecting group (Fmoc) is removed by base, while side-chain protectors and resin linkers are removed by acid.[1] This separation of mechanisms allows for milder reaction conditions, eliminating the need for hazardous liquid hydrogen fluoride (HF) and enabling the synthesis of acid-sensitive peptide sequences.

Mechanistic Foundations: The Fluorenyl System

The utility of the Fmoc group stems from the unique electronic properties of the fluorene ring system. It is not cleaved by hydrolysis but rather through a base-catalyzed


-elimination process.
The E1cB Elimination Mechanism

The cleavage of Fmoc is driven by the acidity of the proton at the C-9 position of the fluorene ring (


 in DMSO).
  • Deprotonation: A secondary amine (typically piperidine) abstracts the acidic H-9 proton.[2]

  • Elimination: The resulting carbanion stabilizes via resonance, triggering the elimination of the carbamate to form dibenzofulvene (DBF) and carbon dioxide.

  • Scavenging: The highly reactive DBF intermediate must be scavenged immediately. If left free, DBF can react with the newly liberated amine (forming an adduct) or polymerize. The deprotecting base (piperidine) acts as both the base and the scavenger.[3]

Visualization: The Deprotection Pathway

Fmoc_Mechanism Fmoc_Peptide Fmoc-Peptide-Resin (Stable in Acid) Intermediate Fluorenyl Carbanion (Resonance Stabilized) Fmoc_Peptide->Intermediate Base (Piperidine) Abstracts H-9 Proton Free_Amine H2N-Peptide-Resin (Ready for Coupling) Intermediate->Free_Amine E1cB Elimination (-CO2) DBF Dibenzofulvene (DBF) (Reactive Electrophile) Intermediate->DBF Byproduct Formation Adduct DBF-Piperidine Adduct (Inert Waste) DBF->Adduct Scavenging by Excess Piperidine

Figure 1: The E1cB elimination mechanism of Fmoc deprotection showing the critical role of DBF scavenging.

Experimental Protocol: The Standard Fmoc Cycle

The following protocol represents a robust baseline for manual synthesis or programming automated synthesizers.

Reagents and Solvents[4][5][6][7]
  • Solvent: N,N-Dimethylformamide (DMF) (High grade, amine-free).

  • Deprotection Cocktail: 20% Piperidine in DMF (v/v).[4]

  • Activator: 0.5 M HBTU or DIC/Oxyma in DMF.

  • Base: N,N-Diisopropylethylamine (DIPEA).[2]

The Synthesis Cycle (Step-by-Step)
StepOperationReagent/ConditionDurationCritical Note
1 Wash DMF3 x 1 minRemoves storage solvents/byproducts.
2 Deprotection 20% Piperidine/DMF1 x 3 minInitial "flash" deprotection.
3 Deprotection 20% Piperidine/DMF1 x 10 minEnsures completion; scavenges DBF.
4 Wash DMF5 x 1 minCRITICAL: Must remove all piperidine to prevent premature removal of next Fmoc.
5 Activation Amino Acid (4 eq) + HBTU (3.9 eq) + DIPEA (8 eq)Pre-activate 2 minDo not leave activated ester too long (racemization risk).
6 Coupling Add solution to resin45 - 60 minAgitate gently.
7 Validation Kaiser Test (Ninhydrin)5 minBlue beads = Incomplete (Recouple). Colorless = Complete.
Validation: The Kaiser Test

Never assume a coupling is complete. The Kaiser test detects free primary amines.[5]

  • Reagent A: Ninhydrin in ethanol.

  • Reagent B: Phenol in ethanol.

  • Reagent C: KCN in pyridine.

  • Procedure: Wash a few resin beads with ethanol. Add 2 drops of A, B, and C. Heat at 100°C for 5 mins.

  • Result: Blue/Purple = Free amine (Incomplete).[5] Yellow = Protected (Complete).

Critical Troubleshooting & Optimization

Fmoc chemistry is robust, but specific sequences induce failure modes.

Aspartimide Formation[10][11]
  • The Problem: In sequences containing Asp-Gly, Asp-Ser, or Asp-Thr, the basic deprotection conditions can cause the amide nitrogen of the next residue to attack the Asp side-chain ester. This forms a cyclic aspartimide intermediate.[3][6]

  • The Consequence: Ring opening leads to a mix of

    
    - and 
    
    
    
    -peptides (isomers) and racemization.
  • The Solution:

    • Add 0.1 M HOBt to the deprotection cocktail (suppresses base-catalyzed cyclization).

    • Use Dmb (2,4-dimethoxybenzyl) backbone protection on the Gly/Ser residue to sterically hinder the attack.

Diketopiperazine (DKP) Formation
  • The Problem: Occurs at the dipeptide stage, particularly with Proline or Glycine at the C-terminus. After Fmoc removal, the free amine attacks the C-terminal benzyl ester linker, cleaving the dipeptide from the resin as a cyclic DKP.

  • The Solution: Use Trityl-based resins (2-CTC) where the steric bulk prevents this attack, or couple the second amino acid with high efficiency and minimal base contact time.

Aggregation (The "Difficult Sequence")

Unlike Boc chemistry, where the protonated N-terminus helps solvate the chain, the neutral Fmoc group and the growing peptide chain can form inter-chain hydrogen bonds (


-sheets). This causes the resin to shrink and reagents to lose access.
  • Mitigation:

    • Chaotropic Salts: Add KSCN or LiCl to the coupling mixture.

    • Pseudoproline Dipeptides: Insert Fmoc-Xxx-Ser(

      
      pro)-OH at strategic intervals to disrupt secondary structure (kink the chain).
      

Comparative Analysis: Fmoc vs. Boc

The choice between Fmoc and Boc is determined by the peptide's properties and the available equipment.[1][4]

FeatureFmoc SPPSBoc SPPS
Orthogonality True Orthogonal (Base labile / Acid labile)Graduated Acid (TFA / HF)
Deprotection 20% Piperidine (Mild Base)50% TFA (Strong Acid)
Cleavage 95% TFA (No special apparatus)HF (Requires Teflon/Kel-F vacuum line)
Aggregation Higher risk (Neutral intermediate)Lower risk (Protonated intermediate repels chains)
Acid Sensitivity Excellent (Can synthesize phosphopeptides, glycosylated peptides)Poor (Acid labile modifications are lost)
Cost Higher (Reagents)Lower (Reagents), but high equipment setup cost
Decision Logic Diagram

Strategy_Selection Start Select Synthesis Strategy Q1 Is the peptide acid-sensitive? Start->Q1 Q2 Is the sequence highly hydrophobic / aggregating? Q1->Q2 No Fmoc Choose Fmoc SPPS (Standard) Q1->Fmoc Yes (e.g., Phospho, Glyco) Q2->Fmoc No (Routine synthesis) Boc Choose Boc SPPS (Specialized) Q2->Boc Yes (>20 hydrophobic residues)

Figure 2: Decision tree for selecting between Fmoc and Boc strategies based on peptide properties.

References

  • Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry. Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[][8] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

Sources

Methodological & Application

Introduction: Navigating the Challenges of Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

The incorporation of non-proteinogenic amino acids into peptide chains is a cornerstone of modern drug discovery, offering pathways to enhanced proteolytic stability, constrained conformations, and novel biological activities.[1][2] Among these, α,α-disubstituted amino acids, such as α-methyl-DL-glutamic acid, are of significant interest. However, the very feature that imparts desirable conformational constraints—the α-methyl group—also introduces substantial steric hindrance.[3][4] This bulkiness poses a formidable challenge to standard solid-phase peptide synthesis (SPPS) protocols, particularly during the critical Nα-Fmoc deprotection step.[5][6]

Standard deprotection conditions, typically employing 20% piperidine in N,N-dimethylformamide (DMF), often prove sluggish or incomplete when applied to such hindered residues.[3] This leads to deletion sequences, reduced yield, and complex purification challenges.[7] This guide provides a detailed examination of the mechanistic hurdles and offers robust, field-proven protocols designed to achieve efficient and complete Fmoc deprotection of Fmoc-α-methyl-DL-glutamic acid, ensuring the successful progression of your synthesis.

The Mechanism of Fmoc Deprotection: A Base-Catalyzed Elimination

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[8][9] Understanding this two-step process is crucial for troubleshooting and optimizing the reaction for sterically demanding substrates.

  • Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the relatively acidic proton from the C9 position of the fluorene ring. This is the rate-determining step of the reaction.[9]

  • β-Elimination & Scavenging: The resulting carbanion is unstable and rapidly undergoes elimination, cleaving the C-O bond to release the free amine of the amino acid, carbon dioxide, and a highly reactive intermediate, dibenzofulvene (DBF).[8] The excess amine base in the solution then acts as a nucleophilic scavenger, trapping the electrophilic DBF to form a stable adduct, which is subsequently washed away.[7][10]

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction (Rate-Limiting) cluster_step2 Step 2: β-Elimination & Scavenging Fmoc_AA Fmoc-N(R)-Peptide Carbanion Fluorenyl Carbanion Intermediate Fmoc_AA->Carbanion H+ Abstraction Fmoc_AA->Carbanion Piperidine Piperidine (Base) DBF Dibenzofulvene (DBF) Carbanion->DBF Elimination Carbanion->DBF Free_Amine H₂N(R)-Peptide (Free Amine) Adduct DBF-Piperidine Adduct DBF->Adduct Scavenging DBF->Adduct

Caption: The E1cB mechanism of Fmoc deprotection by piperidine.

The steric bulk of the α-methyl group on glutamic acid can physically impede the approach of the piperidine base to the fluorenyl proton, significantly slowing down the initial, rate-limiting proton abstraction step. This necessitates the use of more potent deprotection strategies.

Comparative Analysis of Deprotection Reagents

While 20% piperidine in DMF is the workhorse for standard SPPS, its efficacy diminishes with sterically hindered residues. Alternative, more potent basic reagents are required for efficient deprotection.

Reagent CocktailConcentrationTypical TimeAdvantages & CausalityDisadvantages & Caveats
Piperidine 20% in DMF10-20 min (may be incomplete)Standard, well-characterized, effective scavenger.Often too slow for α,α-disubstituted amino acids due to steric hindrance.[5]
DBU / Piperidine 2% DBU, 2% Piperidine in DMF2-5 minHighly Recommended. DBU is a strong, non-nucleophilic base that rapidly abstracts the proton.[11][12] Piperidine is included as an efficient DBF scavenger.[11]DBU can accelerate aspartimide formation in sensitive sequences (e.g., Asp-Gly, Asp-Asn).[13]
Morpholine 50% in DMF>20 minMilder base (pKa ~8.3) useful for sensitive glycopeptides or other base-labile functionalities.[12][13]Significantly less effective than piperidine for hindered residues.
Piperazine / DBU 5% Piperazine, 2% DBU in DMF<5 minA very fast and effective alternative to piperidine, which is a controlled substance in some jurisdictions.[9]Similar potential for aspartimide formation as other DBU-based cocktails.

Experimental Protocols

The following protocols are designed for solid-phase synthesis on a resin support. Always work in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: Standard Deprotection (For Comparison)

This method is provided as a baseline but is not recommended for Fmoc-α-methyl-DL-glutamic acid due to the high likelihood of incomplete reaction.

Materials:

  • Fmoc-α-methyl-DL-glutamic acid-loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF (prepare fresh)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes. Drain the solvent.

  • Initial Deprotection: Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin). Agitate for 3 minutes. Drain.[14]

  • Main Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution. Agitate for 15-20 minutes. Drain.[14]

  • Washing: Wash the resin thoroughly to remove all traces of piperidine and the DBF-piperidine adduct. Perform the following washes, agitating for 1 minute for each wash:

    • DMF (x5)

    • Dichloromethane (DCM) (x3)

    • DMF (x3)

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.[10][14] If the test is negative or weak, repeat steps 3 and 4.

Protocol 2: High-Efficiency DBU-Based Deprotection (Recommended)

This protocol utilizes the potent, non-nucleophilic base DBU to overcome steric hindrance and is the recommended method for α-methylated residues.

Materials:

  • Fmoc-α-methyl-DL-glutamic acid-loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperidine, reagent grade

  • Deprotection Solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF (prepare fresh).[11]

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes. Drain the solvent.

  • Deprotection: Add the 2% DBU / 2% Piperidine / DMF solution to the resin (approx. 10 mL per gram of resin). Agitate for 2 minutes. Drain.

  • Second Deprotection: Add a fresh aliquot of the DBU/Piperidine solution. Agitate for an additional 3 minutes. Drain.[12]

  • Washing: The washing step is critical to remove the strong base and byproducts. Perform the following washes, agitating for 1 minute for each wash:

    • DMF (x6)

    • DCM (x3)

    • DMF (x3)

  • Confirmation: Perform a Kaiser test. A strong positive result (dark blue beads) is expected.[14] Proceed to the next coupling step.

Deprotection_Workflow Start Start: Fmoc-Peptide-Resin Swell 1. Swell Resin in DMF Start->Swell Deprotect 2. Add Deprotection Solution (e.g., DBU-based) Swell->Deprotect Agitate 3. Agitate (2 x 2-3 min) Deprotect->Agitate Wash 4. Thorough Washing (DMF, DCM) Agitate->Wash Monitor 5. Monitor Completion (Kaiser Test / UV) Wash->Monitor End End: H₂N-Peptide-Resin (Ready for Coupling) Monitor->End Complete Repeat Repeat Deprotection Monitor->Repeat Incomplete Repeat->Deprotect

Caption: General workflow for a single deprotection cycle in SPPS.

Monitoring Reaction Completion

Ensuring complete deprotection before proceeding to the next coupling step is paramount to prevent the formation of deletion sequences.

  • Kaiser (Ninhydrin) Test: This is a rapid, qualitative colorimetric test performed on a few resin beads. A positive result (dark blue beads) indicates the presence of free primary amines, signifying successful deprotection.[10][14] A negative result (yellow/brown beads) indicates an incomplete reaction requiring further deprotection treatment.

  • UV-Vis Spectrophotometry: The DBF-piperidine adduct has a characteristic UV absorbance maximum around 301-302 nm.[14][15] By collecting the filtrate during the deprotection steps and measuring its absorbance, one can quantitatively monitor the release of the Fmoc group in real-time. The absorbance should plateau and then drop to baseline upon subsequent washes, indicating the reaction is complete.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Deprotection (Negative/Weak Kaiser Test)1. Insufficient reaction time or potency due to steric hindrance.[5] 2. Degradation of deprotection reagents.1. Switch from the standard piperidine protocol to the recommended DBU-based protocol.[11][12] 2. Increase agitation time or perform an additional deprotection cycle. 3. Always prepare deprotection solutions fresh.
Low Yield of Final Peptide Accumulation of deletion sequences from multiple cycles of incomplete deprotection.Implement the DBU-based protocol and confirm complete deprotection with a Kaiser test at every cycle.
Aspartimide Formation (Side-product detected by MS)The peptide sequence is susceptible (e.g., -Asp-Gly-), and the strong basicity of DBU catalyzed the side reaction.[13]If the sequence is known to be highly sensitive, consider using a milder base and longer reaction times, or incorporate a protecting group on the Asp backbone designed to reduce this side reaction.

References

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 5). Total Synthesis. [Link]

  • Unraveling the FMOC Deprotection Mechanism: A Key Step in Peptide Synthesis - Oreate AI. (2026, January 5). Oreate AI. [Link]

  • Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022, January 7). YouTube. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017, July 19). ResearchGate. [Link]

  • Technical Support Information Bulletin 1173 - Fmoc Removal with DBU - Aapptec Peptides. (n.d.). Aapptec Peptides. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2016, June 1). ResearchGate. [Link]

  • Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis | Bentham Science Publishers. (2025, November 4). Bentham Science Publishers. [Link]

  • Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis - PubMed. (2025, November 4). PubMed. [Link]

  • Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press. [Link]

  • Amino Acid Sidechain Deprotection - Aapptec Peptides. (n.d.). Aapptec Peptides. [Link]

  • Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis - Scienmag. (2025, August 7). Scienmag. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México. (n.d.). SciELO México. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. [Link]

  • An effective and safer alternative to piperidine for Fmoc-deprotection in solid-phase peptide synthesis. (2017). RSC Advances, 7(49), 30768-30773. [Link]

  • Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. (n.d.). University of Johannesburg. [Link]

  • Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). Frontiers in Bioengineering and Biotechnology. [Link]

  • DBU-Catalyzed transprotection of N-Fmoc-cysteine di- and tripeptides. (2010, November 10). Organic & Biomolecular Chemistry. [Link]

  • Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities - Books. (2017, June 26). Royal Society of Chemistry. [Link]

  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (n.d.). Wikipedia. [Link]

  • Introduction to Peptide Synthesis - Master Organic Chemistry. (2019, February 15). Master Organic Chemistry. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). CEM Corporation. [Link]

  • (PDF) Methods for Removing the Fmoc Group - ResearchGate. (n.d.). ResearchGate. [Link]

  • In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. [Link]

  • Redalyc.Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). Redalyc. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. (n.d.). National Center for Biotechnology Information. [Link]

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Topic: A Multi-Modal Analytical Strategy for the Comprehensive Purity Assessment of Fmoc-α-methyl-DL-glutamic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.

Foreword: The Analytical Imperative for Non-Canonical Amino Acids

The incorporation of non-canonical amino acids, such as Fmoc-α-methyl-DL-glutamic acid, into peptide scaffolds is a cornerstone of modern drug discovery. The α-methyl group introduces a conformational constraint, locking the peptide backbone and often enhancing proteolytic stability and receptor affinity. However, this structural sophistication introduces significant analytical challenges. The presence of two chiral centers (the α-carbon and the β-carbon, now stereogenic due to the methyl group) and the inherent reactivity of the Fmoc-amino acid construct demand a rigorous, multi-modal approach to purity assessment. A high-purity value from a single reversed-phase HPLC run is insufficient and can be dangerously misleading.[1] Impurities such as diastereomers, enantiomers (in non-racemic batches), dipeptides, or β-alanine adducts can compromise the synthesis, purification, and biological activity of the final peptide.[2][3]

This guide provides a comprehensive framework for the analytical characterization of Fmoc-α-methyl-DL-glutamic acid, focusing on the integration of chromatographic and spectroscopic techniques. We move beyond simple protocols to explain the scientific rationale behind each method, empowering researchers to not only execute but also to troubleshoot and adapt these techniques for their specific needs. For the purpose of this note, we will consider the side-chain carboxyl group to be protected with a tert-butyl (tBu) group, as is common in solid-phase peptide synthesis (SPPS), i.e., Fmoc-α-Me-Glu(OtBu)-OH .

The Impurity Landscape: Knowing Your Enemy

Effective purity analysis begins with a theoretical understanding of the potential impurities that can arise during the synthesis and storage of the Fmoc-amino acid.[2][3] A high reported HPLC purity can mask underlying issues that will negatively impact peptide synthesis.[4]

Impurity ClassSpecific ExamplesOrigin & Impact
Stereoisomers D-enantiomer, Diastereomers (e.g., (2S,3R) vs (2S,3S))Incomplete stereocontrol during synthesis. Leads to diastereomeric peptides that are difficult to purify and may have altered biological activity.
Process-Related Fmoc-dipeptides, Fmoc-β-alanine adductsSide reactions during the introduction of the Fmoc protecting group.[5] Cause insertion of incorrect residues or chain termination.
Precursors Free α-methyl-glutamic acidIncomplete Fmoc protection reaction. Can lead to double additions during peptide coupling.[2] Specified at ≤ 0.2% by some high-purity suppliers.[3]
Side-Chain Issues Fmoc-α-Me-Glu-OH (side-chain deprotected)Premature cleavage of the side-chain protecting group (e.g., OtBu). Can lead to unwanted side-chain reactions during synthesis.
Reagent Residues Acetic Acid, Ethyl AcetateResidual solvents from synthesis and purification. Acetic acid is a potent chain terminator in SPPS.[3] It is often invisible to standard HPLC-UV and NMR at trace levels.[3][4]

Orthogonal Purity Analysis: An Integrated Workflow

No single technique can provide a complete purity profile. We advocate for an orthogonal approach, where each method provides a unique and complementary piece of the analytical puzzle.

G cluster_0 Purity Assessment Workflow Sample Fmoc-α-Me-DL-Glu(OtBu)-OH Sample RP_HPLC Reversed-Phase HPLC (Chemical Purity) Sample->RP_HPLC Chiral_HPLC Chiral HPLC (Stereoisomeric Purity) Sample->Chiral_HPLC NMR NMR Spectroscopy (Structural Identity) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS Report Comprehensive Purity Report RP_HPLC->Report Purity (%) Chiral_HPLC->Report Diastereomer Ratio Enantiomer Ratio NMR->Report Structure Confirmed Solvent Residues MS->Report Identity Confirmed (m/z)

Caption: Integrated workflow for comprehensive purity analysis.

Protocol: Reversed-Phase HPLC for Chemical Purity

Reversed-phase HPLC (RP-HPLC) is the workhorse for determining the overall chemical purity by separating the main component from most process-related impurities.

Causality & Rationale:

  • Stationary Phase: A C18 column is used due to its hydrophobic nature, which strongly retains the non-polar Fmoc group.

  • Mobile Phase: A gradient of acetonitrile (a strong organic modifier) and water is used to elute compounds based on their relative hydrophobicity.

  • Additive: Trifluoroacetic acid (TFA) is a crucial additive. It acts as an ion-pairing agent and suppresses the ionization of the carboxylic acid groups, resulting in sharper, more symmetrical peaks and improved retention.[5][6]

Experimental Protocol
  • Instrumentation & Materials:

    • HPLC system with a UV detector (Diode Array Detector preferred).

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile.

    • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1.0 mg/mL.

    • Vortex to dissolve and filter through a 0.45 µm syringe filter if particulate matter is visible.

  • HPLC Method Parameters:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Vol. 10 µL
Detection 265 nm (for Fmoc chromophore)
Gradient 30% B to 95% B over 20 minutes
95% B hold for 5 minutes
95% B to 30% B over 1 minute
Re-equilibrate at 30% B for 4 minutes
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate chemical purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • High-purity batches should exhibit purity ≥99.0%.[3]

G cluster_1 RP-HPLC Protocol Workflow Prep_Sample Prepare Sample (1 mg/mL in 50% ACN) Inject Inject Sample Prep_Sample->Inject Prep_MP Prepare Mobile Phases (A: 0.1% TFA in H₂O) (B: 0.1% TFA in ACN) Setup_HPLC Set Up HPLC (C18 Column, Gradient) Prep_MP->Setup_HPLC Setup_HPLC->Inject Acquire Acquire Data (UV @ 265 nm) Inject->Acquire Analyze Integrate & Calculate (Area Percent Purity) Acquire->Analyze

Caption: Step-by-step workflow for RP-HPLC purity analysis.

Protocol: Chiral HPLC for Stereoisomeric Purity

For a racemic (DL) compound with two chiral centers, this analysis is paramount. The goal is to develop a method that can resolve all four potential stereoisomers. This confirms the compound is a mixture and provides the tool to assess single-isomer batches later.

Causality & Rationale:

  • Stationary Phase: Chiral Stationary Phases (CSPs) are required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for Fmoc-amino acids.[6][7] They form transient, diastereomeric complexes with the enantiomers, leading to differential retention times. Macrocyclic glycopeptide phases are also a powerful alternative.[8]

  • Mobile Phase: Reversed-phase conditions (e.g., Acetonitrile/Water/TFA) are often successful and are a good starting point for method development.[6]

Experimental Protocol
  • Instrumentation & Materials:

    • HPLC system with a UV detector.

    • Chiral Columns (screening approach is recommended):

      • Polysaccharide-based CSP (e.g., Lux Cellulose-1, Chiralpak IA/IC).[6][9]

      • Macrocyclic glycopeptide-based CSP (e.g., CHIROBIOTIC T).[8]

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile.

    • Sample Diluent: Mobile Phase (start with 50:50 A/B).

  • Sample Preparation:

    • Prepare a 1.0 mg/mL solution of the DL-racemate in the diluent.

  • Chiral Method Development (Screening):

ParameterSettingRationale
Columns Lux Cellulose-1, Chiralpak ICThese offer different chiral recognition mechanisms.
Mode IsocraticSimplifies initial screening.
Mobile Phase Test 50:50 (A:B), 60:40, 40:60Varying solvent strength alters retention and can impact selectivity.
Flow Rate 1.0 mL/minStandard starting point.
Temperature Ambient (25 °C)Temperature can affect chiral recognition.
Detection 265 nmFor the Fmoc chromophore.
  • Data Analysis:

    • For a DL-racemic sample, the ideal chromatogram will show two peaks (or four, if diastereomers also separate) of roughly equal area.

    • Resolution (Rs): The primary goal is to achieve baseline resolution (Rs > 1.5) between the stereoisomeric peaks.[6]

    • Quantification: For a sample purported to be a single enantiomer, calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (Area_Major - Area_Minor) / (Area_Major + Area_Minor) ] x 100. High-purity single enantiomers should have % ee ≥ 99.8%.[3]

Spectroscopic Confirmation: NMR and MS

Chromatography identifies and quantifies what's present, but spectroscopy confirms the identity of the main component.

A. ¹H NMR Spectroscopy
  • Purpose: Confirms the chemical structure and can help identify and quantify residual solvents or major impurities.

  • Protocol: Dissolve ~5-10 mg of sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire a standard proton NMR spectrum.

  • Expected Signals:

    • Fmoc Group: Aromatic protons between ~7.2-7.9 ppm.

    • α-Methyl Group: A singlet or doublet around ~1.5 ppm.

    • Glutamic Acid Backbone: Protons on the β and γ carbons.

    • Side-Chain t-Butyl Group: A sharp singlet at ~1.4 ppm integrating to 9 protons.

    • NH Proton: A broad signal, position is solvent-dependent.

  • Interpretation: Check for the presence of all expected peaks and their correct integration ratios. Look for unexpected peaks that could indicate impurities (e.g., a singlet for ethyl acetate at ~2.0 ppm).

B. Mass Spectrometry
  • Purpose: Unambiguously confirms the molecular weight of the compound.

  • Protocol: A simple infusion or LC-MS analysis is sufficient. Use an electrospray ionization (ESI) source.

  • Expected Ion (for Fmoc-α-Me-Glu(OtBu)-OH, C₂₉H₃₅NO₆):

    • Molecular Weight: 509.6 g/mol

    • Positive Mode [M+H]⁺: 510.6 m/z

    • Positive Mode [M+Na]⁺: 532.6 m/z

  • Interpretation: The presence of the correct molecular ion peak provides strong evidence for the identity of the compound.

Conclusion: An Integrated Judgment of Purity

The purity of a complex building block like Fmoc-α-methyl-DL-glutamic acid cannot be distilled into a single number from one experiment. A comprehensive assessment requires the integration of data from all three orthogonal techniques:

  • RP-HPLC provides the primary chemical purity value.

  • Chiral HPLC confirms the stereoisomeric nature and is essential for quality control of single-isomer batches.

  • NMR and MS confirm the structural identity and molecular weight, ensuring the main peak in the chromatogram is indeed the correct compound.

By adopting this multi-modal strategy, researchers and drug developers can proceed with confidence, knowing that the quality of their starting materials is rigorously validated, minimizing the risk of costly failures in peptide synthesis and ensuring the reproducibility of their scientific outcomes.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Enantiomeric Purity Analysis of Fmoc-Amino Acids.
  • Sigma-Aldrich. Novabiochem® Fmoc-Amino Acids.
  • Phenomenex.
  • BenchChem. (2025).
  • RSC Publishing. (2018).
  • Creative Peptides.
  • Merck (Novabiochem).
  • Sigma-Aldrich.
  • ERA. (2020). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids.
  • Merck (Novabiochem).
  • Ziegler, J., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
  • Merck (Novabiochem).
  • Thermo Fisher Scientific. (2019). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fmoc Deprotection for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The successful synthesis of peptides via Solid-Phase Peptide Synthesis (SPPS) hinges on the quantitative removal of the temporary Nα-Fmoc protecting group at each cycle. When sterically hindered amino acids are incorporated, this critical deprotection step can become sluggish or incomplete, leading to deletion sequences and challenging purifications. This guide provides in-depth troubleshooting strategies and preventative measures to address these challenges, ensuring the integrity of your peptide synthesis.

Understanding the Challenge: Steric Hindrance and the Fmoc Deprotection Mechanism

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[1] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorene ring, leading to the formation of dibenzofulvene (DBF) and the free amine of the peptide.[2][3] The DBF is then scavenged by excess piperidine to form a stable adduct.[3]

Sterically hindered amino acids, such as Aib (α-aminoisobutyric acid), or sequences with bulky residues adjacent to each other, can physically block the piperidine from accessing the Fmoc group's acidic proton.[4][5] This impeded access slows down the deprotection reaction, often resulting in incomplete removal within standard reaction times.[4][6]

Part 1: Troubleshooting Guide - A Question & Answer Approach

This section addresses common issues encountered during the Fmoc deprotection of sterically hindered amino acids.

Q1: My Kaiser test is negative (or weak yellow) after a standard deprotection protocol for a sterically hindered residue. What does this indicate and what are my immediate options?

A: A negative or weak Kaiser test after deprotection strongly suggests that the Nα-Fmoc group has not been completely removed.[4] The Kaiser test is highly sensitive for detecting primary amines; its failure to produce a deep blue color indicates a lack of free amino groups on the resin.[4]

Immediate Actions:

  • Extend the Deprotection Time: The most straightforward approach is to increase the reaction time. For difficult sequences, extending the deprotection time or performing additional deprotection steps can be effective.[4][7]

  • Increase the Temperature: Gently warming the reaction vessel can enhance the reaction kinetics and help overcome the energy barrier caused by steric hindrance.[4] However, be cautious as elevated temperatures can also increase the risk of side reactions like racemization.[8]

  • Employ a Stronger Base: For exceptionally difficult deprotections, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used.[2][9] A common solution is 2% DBU in DMF.[4]

Q2: I've extended the deprotection time and still see incomplete removal. What are the potential underlying causes and more advanced solutions?

A: Persistent deprotection issues despite extended reaction times often point to more complex problems such as peptide aggregation or severe steric hindrance.

Underlying Causes & Advanced Solutions:

  • Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures on the resin, physically trapping the Fmoc group and preventing reagent access.[2][6]

    • Solution: Incorporate "difficult sequence" protocols. This may involve using solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP), or adding chaotropic salts.

  • Reagent Quality and Concentration:

    • Solution: Ensure your deprotection solution is fresh. Piperidine can degrade over time.[4] Also, verify the concentration of your piperidine solution (typically 20% in DMF).[3][4]

  • Solvent Effects: The choice of solvent can influence the efficiency of Fmoc deprotection.[10]

    • Solution: While DMF is standard, consider switching to NMP, which can be better at solvating and breaking up aggregated peptide chains.[10]

Q3: Are there alternative deprotection reagents I can use for highly hindered systems?

A: Yes, several alternative reagents and cocktails have been developed to address challenging Fmoc deprotections.

Reagent/CocktailTypical ConcentrationKey AdvantagesConsiderations
Piperidine 20% in DMFStandard, effective for most sequences.[3][11]Can be slow for hindered residues.[12]
DBU 2% in DMFMuch faster than piperidine.[2][9]Non-nucleophilic, requires a scavenger for DBF.[13] Can increase aspartimide formation.[9]
DBU/Piperidine 2% DBU / 2% Piperidine in DMFCombines the speed of DBU with piperidine's ability to scavenge DBF.A good balance for difficult batch syntheses.
4-Methylpiperidine (4MP) 20% in DMFSimilar efficacy to piperidine but can be advantageous in specific sequences.[10]May offer subtle benefits in solubility or reactivity.[10]
Piperazine 5-10% in DMF/EthanolLess basic than piperidine, can reduce side reactions like aspartimide formation.[8][10]Slower deprotection kinetics, especially for hindered residues.[8]

Part 2: Preventative Strategies

Proactive measures can often circumvent deprotection problems before they arise.

  • Sequence Analysis: Before synthesis, analyze your peptide sequence for known difficult motifs, such as consecutive bulky residues.

  • Microwave-Assisted Synthesis: Microwave energy can significantly accelerate both coupling and deprotection steps, often overcoming steric hindrance.[14]

  • Choice of Resin: The properties of the solid support can influence on-resin aggregation. In some cases, a more hydrophilic resin may be beneficial.

Part 3: Monitoring and Verification Protocols

Consistent monitoring is crucial for identifying and addressing deprotection issues promptly.

Protocol 1: The Kaiser Test

The Kaiser test is a qualitative colorimetric assay to detect free primary amines.[4]

Reagents:

  • Solution A: 6.5 mg of KCN diluted in 100 ml of water. Then, 1 ml of this solution is diluted in 49 ml of pyridine.

  • Solution B: 1 g of ninhydrin in 20 ml of n-butanol.

  • Solution C: 80 g of phenol in 20 ml of n-butanol.

Procedure:

  • Take a small sample of resin beads (10-15) in a small test tube.

  • Add 2-3 drops of each of the three Kaiser test solutions.

  • Heat the tube at 120°C for 5 minutes.

  • Observe the color:

    • Intense Blue Beads and Solution: Positive result, indicating successful deprotection.[4]

    • Yellow/Colorless Beads and Solution: Negative result, indicating incomplete deprotection.[4]

Protocol 2: UV-Vis Spectrophotometric Monitoring

This quantitative method measures the release of the DBF-piperidine adduct, which has a characteristic absorbance around 301 nm.[4][15]

Procedure:

  • Collect the effluent from the Fmoc deprotection step in a volumetric flask of a known volume.

  • Dilute the solution with DMF to the mark.

  • Measure the absorbance of the solution at approximately 301 nm using a UV-Vis spectrophotometer.[4][15]

  • Calculate the resin loading using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity of the DBF-piperidine adduct, c is the concentration, and l is the path length of the cuvette.[4]

Part 4: Visualizing the Workflow

Troubleshooting Workflow for Incomplete Fmoc Deprotection

G start Incomplete Deprotection Detected (e.g., Negative Kaiser Test) extend_time Extend Deprotection Time (e.g., 2 x 20 min) start->extend_time retest1 Retest (Kaiser Test) extend_time->retest1 stronger_base Use Stronger Base (e.g., 2% DBU in DMF) retest1->stronger_base Negative success Deprotection Complete Proceed to Coupling retest1->success Positive retest2 Retest (Kaiser Test) stronger_base->retest2 aggregation_check Consider Peptide Aggregation retest2->aggregation_check Negative retest2->success Positive special_conditions Employ 'Difficult Sequence' Protocols (e.g., NMP solvent, elevated temp.) aggregation_check->special_conditions failure Consult Senior Scientist Consider Resynthesis aggregation_check->failure special_conditions->retest2

Caption: A systematic workflow for troubleshooting incomplete Fmoc deprotection.

Fmoc Deprotection Mechanism

Fmoc_Deprotection Fmoc-NH-Peptide Fmoc-NH-Peptide Intermediate Carbanion Intermediate Fmoc-NH-Peptide->Intermediate Base (Piperidine) abstracts acidic H+ Piperidine + Piperidine Dibenzofulvene Dibenzofulvene (DBF) Intermediate->Dibenzofulvene Free_Amine + H2N-Peptide Intermediate->Free_Amine Piperidine_Adduct DBF-Piperidine Adduct Dibenzofulvene->Piperidine_Adduct Trapped by excess Piperidine

Caption: The base-catalyzed β-elimination mechanism of Fmoc deprotection.

Frequently Asked Questions (FAQs)

Q: Can I use DBU for the entire synthesis? A: While DBU is very effective, it can increase the risk of aspartimide formation, especially with Asp-Gly or Asp-Ser sequences.[9] It is often used selectively for difficult deprotection steps.

Q: How does solvent choice impact deprotection? A: Polar aprotic solvents like DMF and NMP are standard because they effectively solvate the peptide-resin and reagents.[10] NMP can be superior for sequences prone to aggregation due to its stronger solvating properties.[10]

Q: Is it possible for the DBF to re-attach to the peptide? A: Yes, if not effectively scavenged, the electrophilic DBF can react with the newly liberated N-terminal amine.[2] This is why a nucleophilic scavenger like piperidine is crucial, especially in batch synthesis.[2]

Q: What is the role of steric hindrance from the resin itself? A: The polymer support can also contribute to steric hindrance, especially with high-loading resins or as the peptide chain grows and fills the resin pores.[16] This can limit reagent diffusion and accessibility.

References

  • Benchchem. (n.d.). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • RSC Publishing. (n.d.). Active esters and resins in peptide synthesis: the role of steric hindrance.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Benchchem. (n.d.). Application Note & Protocol: Monitoring Fmoc Removal in Solid-Phase Peptide Synthesis.
  • Benchchem. (n.d.). Application Notes & Protocols: Leveraging Fmoc-Aib-OH for Advanced Peptidomimetic Development.
  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Methods in Molecular Biology (Vol. 35, pp. 17-27). Humana Press.
  • Benchchem. (n.d.). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
  • Benchchem. (n.d.). Technical Support Center: Fmoc-Aib-OH in Solid-Phase Peptide Synthesis (SPPS).
  • AmpleChem. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • AmbioPharm. (2022, June 13). Peptide Synthesis Strategies.
  • Benchchem. (n.d.). A Comparative Analysis of Fmoc Deprotection Reagents in Solid-Phase Peptide Synthesis.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 299-311.
  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Wade, J. D., & Alewood, P. F. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(11), 835-844.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU.
  • Chen, J., & Li, X. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11847-11853.
  • Pedersen, S. L., Qu, H., & Nielsen, T. E. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(41), 13867-13875.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Thieme Chemistry. (n.d.). Fmoc Deprotection for Thioamide-Containing Peptides and Proteins.
  • AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Benchchem. (n.d.). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)....
  • Petersson, E. J. (2017). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 28(10), 1193-1197.
  • Thieme. (2005). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. In Science of Synthesis (Vol. E22a, pp. 76-78).
  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION.

Sources

Validation & Comparative

biological activity of peptides with a-methylated glutamic acid

Biological Activity of Peptides with -Methylated Glutamic Acid

A Comparative Technical Guide for Drug Development

Executive Summary: The -Methyl Advantage


1

This modification is critical in the development of Class B GPCR ligands (e.g., GLP-1, Glucagon, PTH analogues) where helical integrity correlates directly with receptor affinity, and in preventing rapid degradation by proteases like DPP-IV and NEP.

Key Performance Metrics
FeatureNative L-Glutamic Acid Peptide

-Me-Glu Modified Peptide
Impact
Conformation Flexible (Random Coil / Transient Helix)Rigid (

-Helix /

-Helix promoter)
Increases receptor affinity (

) by reducing entropy penalty upon binding.
Proteolytic Stability Low (

min to <1 hr)
High (

4-24 hrs)
Steric hindrance blocks protease active sites.
Lipophilicity Low (Hydrophilic)ModerateImproves membrane permeability and blood-brain barrier (BBB) crossing.
Synthesis Difficulty Low (Standard SPPS)High (Steric Hindrance)Requires specialized coupling protocols (HATU/PyBrOP).

Mechanistic Analysis: The Conformational Lock

The biological potency of



Structural Impact

The



2
  • Native Glu: High entropic cost to fold into a bioactive helix.

  • 
    -Me-Glu:  Pre-organized into the bioactive helix. Binding is enthalpically favorable.
    
DOT Diagram: The Helical Lock Mechanism

ConformationalLockFigure 1: Mechanism of α-methylation enhancing stability and receptor binding.NativeNative Peptide (L-Glu)Flexible BackboneFlexible BackboneNative->Flexible BackboneHigh EntropyModifiedModified Peptide (α-Me-Glu)Steric LockSteric LockModified->Steric Lockα-Methyl GroupProteaseProtease (e.g., DPP-IV)ReceptorTarget Receptor (GPCR)Proteolytic CleavageProteolytic CleavageFlexible Backbone->Proteolytic CleavageAccessible BondInduced Fit BindingInduced Fit BindingFlexible Backbone->Induced Fit BindingHigh Energy CostInactive FragmentsInactive FragmentsProteolytic Cleavage->Inactive FragmentsInduced Fit Binding->ReceptorLower AffinityHelical Pre-organizationHelical Pre-organizationSteric Lock->Helical Pre-organizationLow Entropy CostHelical Pre-organization->ReceptorHigh Affinity BindingProtease ResistanceProtease ResistanceHelical Pre-organization->Protease ResistanceSteric ShieldProtease Resistance->ProteaseBlocks Access

Figure 1: The

Comparative Case Studies

Case A: GLP-1/Glucagon Dual Agonists (Metabolic Disease)

In the development of oxyntomodulin analogues for obesity (e.g., patent WO2014017843A1), native Glutamic acid residues are replaced with

13
  • Challenge: Native GLP-1 has a half-life of ~2 minutes due to DPP-IV degradation.

  • Solution: Substitution with

    
    -Me-Glu at helical positions.
    
  • Result: The modified peptides maintain nanomolar potency at both GLP-1 and Glucagon receptors but exhibit half-lives extended to hours, allowing for once-daily or weekly dosing potential.

Case B: Neuroprotection (Trofinetide Context)

While Trofinetide (approved for Rett Syndrome) utilizes


-methyl-proline
  • Native GPE:

    
     min in plasma.
    
  • 
    -Methyl Analogue: 
    
    
    hours.
  • Relevance: This validates the

    
    -methylation strategy for extending the half-life of glutamate-containing CNS peptides.
    

Experimental Protocols

Synthesizing peptides with

Protocol 1: Solid Phase Synthesis of -Me-Glu Peptides

Objective: Couple an incoming Fmoc-AA-OH onto a resin-bound


Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBrOP.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Solvent: DMF (Dimethylformamide).

Workflow:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Wash 
    
    
    DMF.
  • Activation (The Critical Step):

    • Stoichiometry: 4 eq. Fmoc-

      
      -Me-Glu-OH : 3.8 eq. HATU : 8 eq. DIPEA.
      
    • Pre-activation: Mix amino acid and HATU in minimal DMF for 1 min before adding base.

  • Coupling:

    • Add activated mixture to resin.

    • Time: 2–4 hours (Standard AA takes 45 min).

    • Double Couple: Drain and repeat step 3-4 if the Kaiser test is positive.

  • Capping: Acetyl anhydride/Pyridine to block unreacted amines.

Note: For coupling onto the N-terminus of an already bound

PyBrOP

Protocol 2: Enzymatic Stability Assay

Objective: Quantify the half-life improvement.

  • Preparation: Dissolve peptide (100

    
    M) in PBS (pH 7.4).
    
  • Enzyme Addition: Add Trypsin, Chymotrypsin, or DPP-IV (enzyme:substrate ratio 1:100 w/w).

  • Incubation: Incubate at

    
    C.
    
  • Sampling: Aliquot at 0, 15, 30, 60, 120, 240 min. Quench with 1% TFA.

  • Analysis: Analyze via RP-HPLC or LC-MS. Calculate % remaining vs. time.

DOT Diagram: Synthesis Workflow

SynthesisProtocolFigure 2: Decision tree for synthesizing peptides with sterically hindered α-methyl amino acids.StartResin-Bound Peptide(N-term deprotected)DecisionIs Incoming AASterically Hindered?Start->DecisionStandardStandard Coupling(HBTU/DIPEA, 45 min)Decision->StandardNoHinderedHindered Coupling(α-Me-Glu)Decision->HinderedYes (e.g., α-Me-Glu)FinishWash & CapStandard->FinishActivationActivate: HATU/HOAt(Pre-activate 1 min)Hindered->ActivationCouplingCoupling Reaction2-4 Hours or MicrowaveActivation->CouplingCheckKaiser TestCoupling->CheckRecoupleDouble Coupling(Repeat with PyBrOP)Check->RecouplePositive (Colorless)Check->FinishNegative (Blue)Recouple->Check

Figure 2: Modified synthesis workflow requiring HATU/HOAt or PyBrOP for sterically hindered

References

  • Toniolo, C., et al. (1999).[4] "Preferred Solution Conformation of Peptides Rich in the Lipophilic, Chiral, C

    
    -Methylated 
    
    
    -Amino Acid." Journal of Peptide Science. Link
  • Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science. Link

  • Hanmi Pharm Co Ltd. (2014). "Composition for treating hyperlipidemia comprising oxyntomodulin derivative."[5] WO Patent 2014017843A1. Link

  • Acadia Pharmaceuticals. (2023). "Trofinetide for Rett Syndrome: Clinical Pharmacology." US Food and Drug Administration Labeling. Link

  • Di Gioia, M. L., et al. (2016).

    
    -Amino Acids and Peptides: Synthesis and Biological Activity." Mini-Reviews in Medicinal Chemistry. Link
    
  • Wuxi AppTec. (2025). "In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues." DMPK Services Guide. Link

A Comparative Guide to the Enzymatic Stability of Peptides Containing Fmoc-α-Methyl-DL-Glutamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the inherent instability of therapeutic peptides is a primary obstacle to clinical translation. Peptides often exhibit high potency and selectivity but are rapidly degraded by proteases in vivo, leading to a short half-life that curtails their therapeutic efficacy.[1][2][3][4] This guide provides an in-depth comparison of peptide stability, focusing on the strategic incorporation of α-methylated amino acids, specifically α-methyl-glutamic acid, as a robust solution to enzymatic degradation.

The Challenge: Proteolytic Degradation of Peptide Therapeutics

Peptides are susceptible to cleavage by two main classes of proteases: exopeptidases, which cleave at the N- or C-termini, and endopeptidases, which cleave internal peptide bonds.[5][6] This rapid breakdown in biological fluids like blood plasma is a major challenge in developing new peptide therapeutics.[7] To overcome this, medicinal chemists employ various strategies, including N- or C-terminal modifications, cyclization, and the incorporation of non-natural amino acids to protect the peptide backbone.[8][9] Among the most effective of these strategies is the introduction of α-methylated amino acids.

The Solution: Steric Hindrance via α-Methylation

The incorporation of an α-methylated amino acid, such as α-methyl-glutamic acid, introduces a methyl group onto the α-carbon of the amino acid residue. This seemingly minor modification has a profound impact on the peptide's conformation and its interaction with proteolytic enzymes.

Mechanism of Protection: The additional methyl group provides significant steric hindrance, physically blocking the active site of a protease from accessing and hydrolyzing the adjacent peptide bonds.[10][11][12] This modification restricts the conformational flexibility of the peptide backbone, which can further decrease the ability of a protease to recognize the peptide sequence as a substrate.[10][13] The result is a dramatic increase in resistance to enzymatic degradation and, consequently, a longer biological half-life.

Sources

A Senior Application Scientist's Guide to Assessing the Conformational Effects of α-Methylation in Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the strategic modification of amino acid residues is a cornerstone of rational drug design. Among these modifications, α-methylation—the substitution of the α-hydrogen with a methyl group—stands out as a powerful tool to impose conformational constraints, enhance proteolytic stability, and improve pharmacokinetic profiles.[1][2][3] This guide provides an in-depth comparison of key experimental techniques used to elucidate the structural consequences of α-methylation, offering field-proven insights and detailed methodologies to empower your research and development endeavors.

The introduction of a gem-dimethyl group at the α-carbon, as seen in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), dramatically curtails the accessible backbone conformations.[4][5] This steric hindrance preferentially drives peptides towards helical structures, such as the 3₁₀-helix or α-helix, by restricting the Ramachandran (φ, ψ) dihedral angles.[4][5][6] Understanding and quantifying these conformational changes are paramount for optimizing peptide-based drugs.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method is contingent upon several factors, including the peptide's size, solubility, and the desired level of structural detail. This section provides a comparative analysis of the most pertinent techniques for studying α-methylated peptides.

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy High-resolution 3D structure in solution, dynamics, inter-proton distances, dihedral angle constraints.[7][8]Provides detailed structural information in a physiologically relevant solution state.[9] Can characterize dynamic processes.Can be complex to interpret for larger peptides or those with significant conformational heterogeneity.[10] Requires isotopic labeling for larger molecules.
X-ray Crystallography High-resolution static 3D structure in the solid state, precise bond lengths and angles.[4]Unambiguously determines the three-dimensional structure at atomic resolution.[11][12]Requires the peptide to form well-diffracting crystals, which can be challenging. The solid-state conformation may not fully represent the solution-state structure.[13]
Circular Dichroism (CD) Spectroscopy Estimation of secondary structure content (α-helix, β-sheet, random coil).[14][15]Rapid and requires a small amount of sample.[14] Excellent for monitoring conformational changes under different conditions.[16]Provides low-resolution structural information; does not give atomic-level detail.
Fourier-Transform Infrared (FTIR) Spectroscopy Information on secondary structure and hydrogen bonding patterns.[17]Can be used in various environments, including lipid membranes.[17] Sensitive to changes in hydrogen bonding.[18]Spectral overlap can make interpretation complex. Provides information on the overall secondary structure rather than specific residue conformations.
Molecular Dynamics (MD) Simulations Dynamic behavior of the peptide, conformational landscape, and free energy calculations.[19][20]Provides a detailed understanding of peptide dynamics and conformational equilibria. Can complement experimental data.Accuracy is dependent on the force field used. Computationally intensive.

In-Depth Methodologies and Experimental Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Solution Conformation

NMR spectroscopy is a cornerstone for determining the three-dimensional structure of peptides in solution, providing insights that are directly relevant to their biological activity.[7] For α-methylated peptides, specific NMR experiments are particularly informative.

Experimental Workflow: 2D NMR for Structural Elucidation

Caption: Workflow for determining peptide structure using 2D NMR spectroscopy.

Detailed Protocol: 2D ROESY for Inter-proton Distance Restraints

  • Sample Preparation: Dissolve the purified α-methylated peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O mixtures) to a final concentration of 1-5 mM.[13] The choice of solvent is critical as it can influence peptide conformation. For instance, trifluoroethanol (TFE) is known to induce helical structures.[21]

  • Data Acquisition: Acquire a 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. ROESY is often preferred over NOESY for molecules of this size to avoid zero-crossing issues.[13] A typical experiment might involve a mixing time of 150-300 ms.

  • Data Processing and Analysis: Process the 2D data to obtain cross-peaks, which represent through-space correlations between protons that are close in proximity (< 5 Å). The volume of these cross-peaks is proportional to the inverse sixth power of the distance between the protons. These derived distances are then used as restraints in structure calculation programs.

Causality: The steric bulk of the α-methyl group restricts the peptide backbone, leading to specific, often helical, conformations. These conformations bring certain protons into close proximity, which can be detected by ROESY. The pattern of observed ROESY cross-peaks provides direct evidence for the adopted secondary structure. For example, a series of dαN(i, i+1) NOEs are indicative of a helical conformation.

X-ray Crystallography: The Gold Standard for Atomic Resolution

X-ray crystallography provides an unambiguous, high-resolution static picture of a peptide's conformation in the solid state.[4] It has been instrumental in defining the helical propensities of α-methylated residues.[22]

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: A streamlined workflow for peptide structure determination by X-ray crystallography.

Detailed Protocol: Crystallization and Structure Determination

  • Crystallization: The most critical and often challenging step is to grow single crystals of sufficient quality. This involves screening a wide range of conditions (e.g., pH, temperature, precipitant concentration) using techniques like hanging-drop or sitting-drop vapor diffusion.

  • Data Collection: Once suitable crystals are obtained, they are exposed to a focused beam of X-rays. The resulting diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, into which the peptide structure is built and refined.

Causality: α-Methylation can facilitate crystallization by reducing the conformational flexibility of the peptide, which can favor the formation of a well-ordered crystal lattice.[11][12] The resulting crystal structure provides precise atomic coordinates, offering definitive proof of the conformational effects of α-methylation, such as the adoption of a specific helical or extended β-sheet conformation.[11][23]

Circular Dichroism (CD) Spectroscopy: A Rapid Assessment of Secondary Structure

CD spectroscopy is a rapid and sensitive technique for estimating the secondary structure content of peptides in solution.[14] It measures the differential absorption of left and right circularly polarized light by chiral molecules.

Detailed Protocol: CD Spectroscopy for Secondary Structure Estimation

  • Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of 0.1-0.2 mg/mL.[10] The buffer must be transparent in the far-UV region (190-260 nm).[24]

  • Data Acquisition: Record the CD spectrum of the peptide sample in a quartz cuvette with a short path length (e.g., 1 mm).[10] A baseline spectrum of the buffer alone should also be recorded and subtracted from the sample spectrum.[24]

  • Data Analysis: The resulting spectrum is analyzed to estimate the percentage of α-helix, β-sheet, and random coil. α-Helices typically show characteristic negative bands around 222 nm and 208 nm and a positive band around 192 nm.[15]

Causality: The introduction of an α-methyl group often leads to a significant increase in helical content.[25] This is readily observed in the CD spectrum as an increase in the intensity of the negative bands at 222 nm and 208 nm, providing a quick and effective way to assess the conformational impact of the modification.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Hydrogen Bonding

FTIR spectroscopy provides valuable information about the secondary structure and hydrogen-bonding patterns of peptides.[17] It is particularly useful for studying peptides in different environments, including membranes.[17]

Detailed Protocol: FTIR Spectroscopy for Amide I Band Analysis

  • Sample Preparation: The peptide can be analyzed in solution, as a solid film, or incorporated into lipid bilayers. For solution studies, D₂O is often used as a solvent to avoid the strong absorbance of H₂O in the amide I region.

  • Data Acquisition: The FTIR spectrum is recorded, with particular attention to the amide I band (1600-1700 cm⁻¹), which arises primarily from the C=O stretching vibrations of the peptide backbone.[18]

  • Data Analysis: The shape and position of the amide I band are sensitive to the secondary structure. Deconvolution of the amide I band can provide quantitative estimates of different secondary structural elements. For example, α-helices typically exhibit a band around 1650-1658 cm⁻¹, while β-sheets are associated with a band around 1620-1640 cm⁻¹.[18]

Causality: α-Methylation promotes the formation of stable intramolecular hydrogen bonds characteristic of helical structures. These hydrogen bonds influence the vibrational frequency of the amide C=O groups, leading to a distinct amide I band profile that can be used to identify and quantify the helical content.

Conclusion

The α-methylation of peptides is a potent strategy for constraining their conformation and enhancing their drug-like properties. A multi-faceted approach, employing a combination of high-resolution techniques like NMR and X-ray crystallography, alongside rapid screening methods such as CD and FTIR spectroscopy, provides a comprehensive understanding of the structural consequences of this modification. This guide serves as a foundational resource for researchers to confidently select and implement the most appropriate analytical tools to advance their peptide-based drug discovery programs.

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